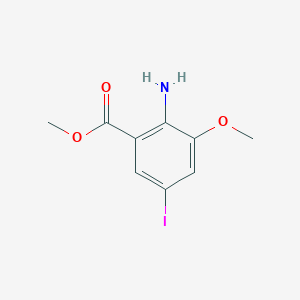
Methyl 2-amino-5-iodo-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-iodo-3-methoxybenzoate: is an organic compound with the molecular formula C9H10INO3 It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-iodo-3-methoxybenzoate typically involves a multi-step reaction process. One common method includes the iodination of methyl 2-amino-3-methoxybenzoate using iodine monochloride in the presence of hydrochloric acid and ethanol . The reaction is carried out at low temperatures to ensure the selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-amino-5-iodo-3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the compound into different amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed:
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Nitro derivatives or quinones.
Coupling Products: Biaryl compounds or other complex aromatic systems.
Applications De Recherche Scientifique
Methyl 2-amino-5-iodo-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-5-iodo-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-3-methoxybenzoate
- Methyl 5-iodo-2-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
- Methyl 3-amino-4-methoxybenzoate
Comparison: Methyl 2-amino-5-iodo-3-methoxybenzoate is unique due to the specific positioning of the iodine atom, which can significantly influence its reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H10INO3 |
|---|---|
Poids moléculaire |
307.08 g/mol |
Nom IUPAC |
methyl 2-amino-5-iodo-3-methoxybenzoate |
InChI |
InChI=1S/C9H10INO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 |
Clé InChI |
SWYGKKGFSVAHSW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1N)C(=O)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


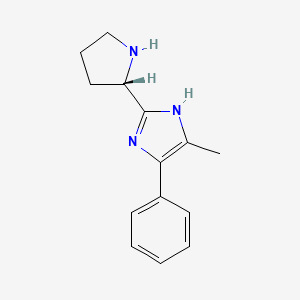
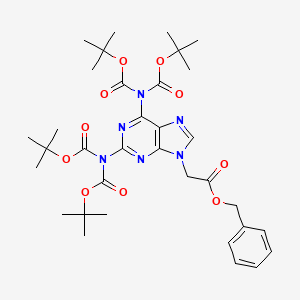


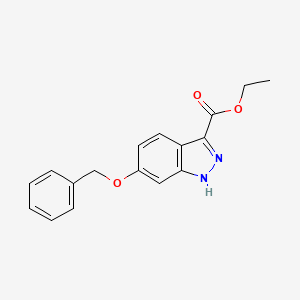
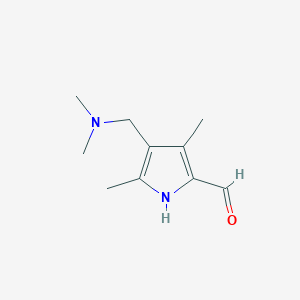

![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)

![Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)](/img/structure/B12871877.png)
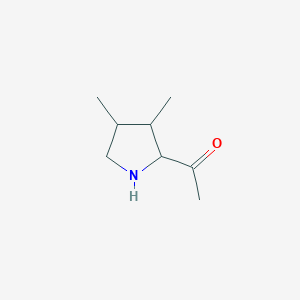
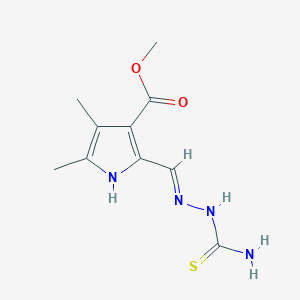
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12871897.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
